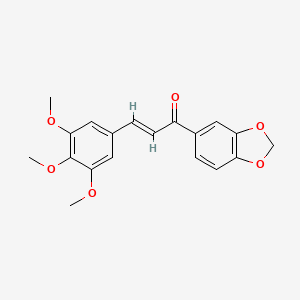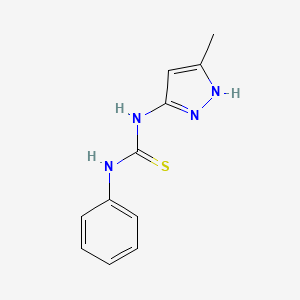![molecular formula C22H30N4O4S B10939305 2-({5-[(4-ethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10939305.png)
2-({5-[(4-ethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a morpholine group, and a hydrazinecarbothioamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenoxy group: This step involves the reaction of the furan derivative with 4-ethylphenol in the presence of a suitable catalyst.
Attachment of the morpholine group: This is typically done through nucleophilic substitution reactions.
Formation of the hydrazinecarbothioamide moiety: This involves the reaction of the intermediate compound with hydrazine and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-[(4-ETHYLPHENOXY)METHYL]-2-FUROIC ACID: This compound shares the furan ring and ethylphenoxy group but lacks the morpholine and hydrazinecarbothioamide moieties.
5-[(4-ETHYLPHENOXY)METHYL]-N-(2-PYRIDINYLMETHYL)-2-FURANCARBOXAMIDE: This compound has a similar structure but includes a pyridinylmethyl group instead of the morpholine and hydrazinecarbothioamide moieties.
Uniqueness
The uniqueness of 2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C22H30N4O4S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[[5-[(4-ethylphenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C22H30N4O4S/c1-2-17-4-6-18(7-5-17)29-16-19-8-9-20(30-19)21(27)24-25-22(31)23-10-3-11-26-12-14-28-15-13-26/h4-9H,2-3,10-16H2,1H3,(H,24,27)(H2,23,25,31) |
InChI Key |
XTGJAKGYUOQRRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10939228.png)
![[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10939236.png)
![[4-(ethylsulfonyl)piperazin-1-yl][6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10939246.png)
![[4-(3-Chlorobenzyl)piperazin-1-yl][5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B10939254.png)
![N-(3,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10939258.png)
![N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939260.png)
![2-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10939262.png)
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[({5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10939268.png)
![2-{[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10939270.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10939271.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10939286.png)
![2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10939298.png)


